
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and a propenyl group, suggests potential reactivity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- typically involves multi-step organic reactions. A common approach might include the chlorination of a pyrrolidinone precursor followed by the introduction of the propenyl group through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Safety measures would be crucial due to the handling of chlorinated intermediates and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove chlorine atoms or alter the propenyl group.
Substitution: Nucleophilic substitution reactions might replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce azide or hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity might be exploited in the development of bioactive compounds or probes for biological studies.
Medicine: The compound could serve as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In materials science, it might be used to create polymers or other advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of multiple chlorine atoms and a propenyl group could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler analog without the chlorinated and propenyl groups.
3,3-Dichloro-2-pyrrolidinone: Lacks the chloromethyl and propenyl groups.
4-(Chloromethyl)-2-pyrrolidinone: Does not have the dichloro and propenyl groups.
Uniqueness
The unique combination of chlorine atoms and a propenyl group in 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- distinguishes it from other pyrrolidinone derivatives
Propiedades
Número CAS |
61213-07-8 |
|---|---|
Fórmula molecular |
C8H10Cl3NO |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
3,3-dichloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H10Cl3NO/c1-2-3-12-5-6(4-9)8(10,11)7(12)13/h2,6H,1,3-5H2 |
Clave InChI |
WBGRZWOLIHENGK-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC(C(C1=O)(Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
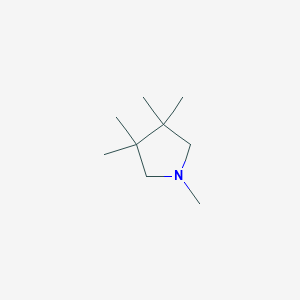
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
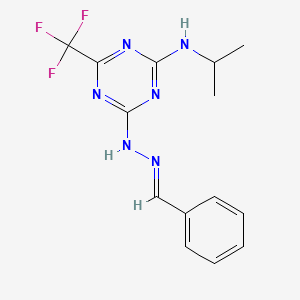
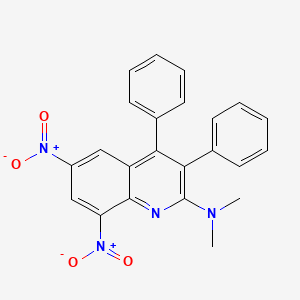

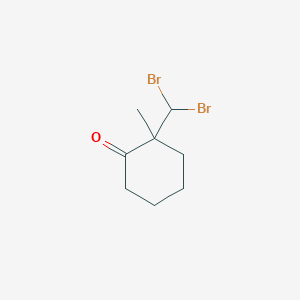

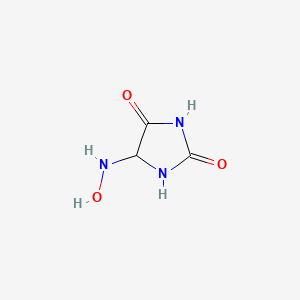

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
